

physical and chemical properties of 1-Acetylpiriperidine

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Compound of Interest

Compound Name: 1-Acetylpiriperidine

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An In-depth Technical Guide to 1-Acetylpiriperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-Acetylpiriperidine** (CAS No: 618-42-8). It is a versatile N-acylpiriperidine derivative used as a key intermediate and building block in organic synthesis, particularly in the development of pharmaceutical compounds. This document consolidates its molecular structure, physicochemical properties, spectroscopic data, and reactivity. Detailed experimental protocols for its synthesis and purification are also presented to support laboratory applications.

Molecular Identity and Structure

1-Acetylpiriperidine is a derivative of the heterocyclic amine piperidine, where the hydrogen atom on the nitrogen is substituted with an acetyl group.^[1] This structure combines the saturated six-membered ring of piperidine with a polar amide functional group, conferring a balance of hydrophilic and lipophilic characteristics.^[2]

Table 1: Compound Identification and Molecular Properties

Parameter	Value	Reference(s)
CAS Number	618-42-8	[1] [2] [3] [4]
IUPAC Name	1-piperidin-1-ylethanone	[1] [2] [4]
Synonyms	N-Acetyl piperidine, Acetyl piperidide, NSC 239	[1] [2] [3] [5]
Molecular Formula	C ₇ H ₁₃ NO	[1] [2] [3] [4]
Molecular Weight	127.18 g/mol	[1] [2] [3] [4]
Canonical SMILES	CC(=O)N1CCCCC1	[1] [2] [4]
InChI Key	KDISMIMTGUMORD- UHFFFAOYSA-N	[1] [2] [4]

Physicochemical Properties

1-Acetyl piperidine is typically a colorless to pale yellow liquid with a distinct amine-like odor. [\[3\]](#) It exhibits thermal stability under standard ambient conditions. [\[2\]](#)

Table 2: Physical and Thermodynamic Properties

Parameter	Value	Reference(s)
Appearance	Colorless to pale yellow liquid with a distinctive odor	[3]
Boiling Point	226 °C (499.2 K)	[4]
126-135 °C (at atmospheric pressure)	[2]	
Melting Point	-13.4 °C	
Density	0.003 g/cm ³ (Note: This value is cited in multiple sources but is physically implausible for a liquid and likely a typographical error.)	[4]
Flash Point	97 °C	[2][4]
Refractive Index	1.4790 - 1.4820	

Table 3: Solubility and Partition Data

Parameter	Value	Reference(s)
Water Solubility	$\log S = -0.99$ (Moderate)	[2]
Organic Solvent Solubility	Soluble in chloroform, ethanol, dimethyl sulfoxide, and ether. Limited solubility in nonpolar solvents like hexane.	[2][3]
pKa	-0.41 ± 0.20 (Predicted, indicating a very weak base)	[2]
Octanol-Water Partition Coefficient (log P)	~0.957	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **1-Acetylpiriperidine**.

- Infrared (IR) Spectroscopy: The most significant feature in its IR spectrum is the strong carbonyl (C=O) stretching vibration of the amide group, which appears at approximately 1650 cm^{-1} . This frequency is lower than that of a typical ketone due to resonance with the nitrogen lone pair.[2]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^{13}C NMR spectra are well-characterized and serve as primary identification tools.
- Mass Spectrometry (MS): The compound has been analyzed by GC-MS, with spectral data available in public databases.[1]

Chemical Reactivity and Stability

1-Acetylpiriperidine is stable under normal storage conditions.[2] Its reactivity is primarily dictated by the amide functional group.

- Nucleophilic Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.[2]
- Acylation: It can react with other acylating agents, such as acyl chlorides, to form more complex amide structures.[2]
- Reduction: The carbonyl group of the acetyl moiety can be reduced to an alcohol (yielding 1-(1-hydroxyethyl)piperidine) using strong reducing agents like lithium aluminum hydride (LiAlH_4).[2]

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fontcolor="#FFFFFF"];
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// Connections main -> reduction [label=""]; reduction -> product_reduction [label=""]; main -> acylation [label=""]; acylation -> product_acylation [label=""]; }
```

Caption: General workflow for the synthesis of **1-Acetylpiriperidine**.

Purification Methods

After synthesis, crude **1-Acetylpiriperidine** must be purified to remove unreacted starting materials, byproducts, and solvents.

- Distillation: This is the most common purification technique. The compound typically boils between 126-135°C at atmospheric pressure. For enhanced separation and to prevent thermal degradation, vacuum distillation at reduced pressures (0.1-0.5 mmHg) is highly effective. [\[2\]](#)* Column Chromatography: Silica gel column chromatography with a gradient elution system can be employed for high-purity isolation. [\[2\]](#)* Crystallization: While **1-Acetylpiriperidine** is a liquid at room temperature, this method is effective for solid derivatives or salt forms of the compound. [\[2\]](#)

Applications in Research and Development

1-Acetylpiriperidine serves as a crucial intermediate in the synthesis of more complex molecules. Its structure is a scaffold in medicinal chemistry for creating novel compounds with potential biological activity. It is a reactant in the preparation of benzopyranones and pyrimidoisoquinolinones, which have shown inhibitory activity against DNA-dependent protein kinase, indicating potential applications in therapeutic agent development.

Safety and Handling

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling **1-Acetylpiriperidine**. All work should be conducted in a well-ventilated fume hood. Disposal must follow local environmental regulations. [\[2\]](#)The compound is classified as an irritant, causing skin and serious eye irritation.

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